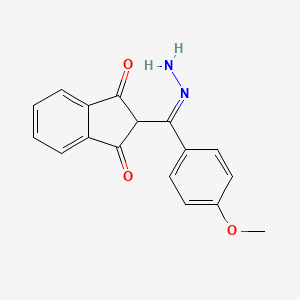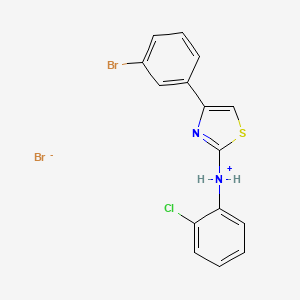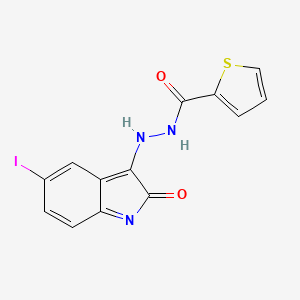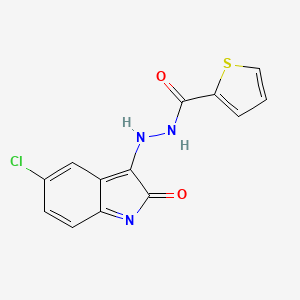![molecular formula C17H11N3O2 B7827806 2-[(1H-indazol-6-ylamino)methylidene]indene-1,3-dione](/img/structure/B7827806.png)
2-[(1H-indazol-6-ylamino)methylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-[(1H-indazol-6-ylamino)methylidene]indene-1,3-dione” is a chemical entity with specific properties and applications It is important in various scientific fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “2-[(1H-indazol-6-ylamino)methylidene]indene-1,3-dione” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include continuous flow processes, batch reactions, and the use of specialized equipment to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions: “2-[(1H-indazol-6-ylamino)methylidene]indene-1,3-dione” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.
Scientific Research Applications
“2-[(1H-indazol-6-ylamino)methylidene]indene-1,3-dione” has numerous applications in scientific research. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be employed in studies involving cellular processes, enzyme interactions, and metabolic pathways. In medicine, “this compound” could be investigated for its potential therapeutic effects, including its role in drug development. In industry, the compound may be utilized in the production of materials, chemicals, and other products.
Mechanism of Action
The mechanism of action of “2-[(1H-indazol-6-ylamino)methylidene]indene-1,3-dione” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. The exact mechanism may involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Understanding the mechanism of action is crucial for developing new applications and optimizing existing ones.
Comparison with Similar Compounds
Similar Compounds: Several compounds are structurally similar to “2-[(1H-indazol-6-ylamino)methylidene]indene-1,3-dione.” These include other chemical entities with comparable functional groups and properties. Examples of similar compounds may include those with similar molecular weights, chemical structures, or reactivity.
Uniqueness: “this compound” stands out due to its unique combination of properties and applications. While similar compounds may share some characteristics, “this compound” offers distinct advantages in specific contexts. These advantages may include higher reactivity, better stability, or enhanced biological activity.
Properties
IUPAC Name |
2-[(1H-indazol-6-ylamino)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-12-3-1-2-4-13(12)17(22)14(16)9-18-11-6-5-10-8-19-20-15(10)7-11/h1-9,18H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZDBRWRVVOIEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC4=C(C=C3)C=NN4)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC4=C(C=C3)C=NN4)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid](/img/structure/B7827728.png)
![2-(2,4-dichlorophenoxy)-N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]propanamide](/img/structure/B7827729.png)
![2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide](/img/structure/B7827733.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B7827743.png)

![2-[[4-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827758.png)


![(2E)-2-[(3,4-dimethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827774.png)
![2-[[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827781.png)
![2-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7827782.png)
![2-[1-[(3-aminopyridin-2-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7827793.png)
![4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid](/img/structure/B7827802.png)
